molecular formula C23H46N12O6 B14236005 N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 400710-47-6

N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14236005
CAS No.: 400710-47-6
M. Wt: 586.7 g/mol
InChI Key: JLZRSPRFOBGPFC-VGWMRTNUSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino acid residues and diaminomethylidene groups. Its molecular formula is C12H27N9O2, and it has a molecular weight of 329.40 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine involves multiple steps, typically starting with the protection of amino groups followed by the coupling of amino acid residues. Common reagents used in the synthesis include carbodiimides for peptide bond formation and protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) to protect the amino groups during the reaction .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) due to its efficiency in producing peptides and proteins. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating the synthesis of complex peptides like N5-(Diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine .

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex peptides and proteins.

    Biology: Studied for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of novel materials and biotechnological applications.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The diaminomethylidene groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: Another peptide with similar structural features.

    N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide: Shares the diaminomethylidene groups and ornithine residues.

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific combination of amino acid residues and the presence of multiple diaminomethylidene groups, which confer distinct chemical and biological properties .

Properties

CAS No.

400710-47-6

Molecular Formula

C23H46N12O6

Molecular Weight

586.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C23H46N12O6/c24-10-2-1-6-14(19(38)35-16(21(40)41)7-4-12-32-23(29)30)34-20(39)15(8-9-17(26)36)33-18(37)13(25)5-3-11-31-22(27)28/h13-16H,1-12,24-25H2,(H2,26,36)(H,33,37)(H,34,39)(H,35,38)(H,40,41)(H4,27,28,31)(H4,29,30,32)/t13-,14-,15-,16-/m0/s1

InChI Key

JLZRSPRFOBGPFC-VGWMRTNUSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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